molecular formula C15H13BrO3 B1585675 (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone CAS No. 116412-90-9

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B1585675
CAS No.: 116412-90-9
M. Wt: 321.16 g/mol
InChI Key: JJNXGNYHLQVEAC-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO3 It is a member of the benzophenone family, characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses (4-bromophenyl)acetic acid and 3,4-dimethoxybenzoyl chloride as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in an anhydrous environment. The reaction proceeds as follows:

  • Dissolve (4-bromophenyl)acetic acid and 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane.
  • Add aluminum chloride slowly to the reaction mixture under a nitrogen atmosphere.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors with precise temperature and pressure control.
  • Employing continuous flow techniques to enhance reaction efficiency.
  • Implementing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone can be compared with other similar compounds, such as:

    (4-Bromophenyl)(3-methoxyphenyl)methanone: Similar structure but with one less methoxy group.

    (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone: Similar structure but with different positions of methoxy groups.

Properties

IUPAC Name

(4-bromophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNXGNYHLQVEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373640
Record name (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-90-9
Record name (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-3,4-dimethoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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